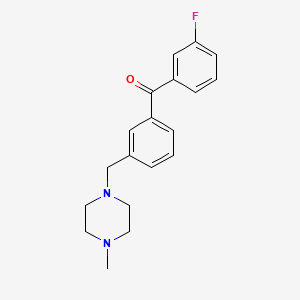

3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Description

3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: Referenced in ) is a benzophenone derivative featuring a fluorine atom at the 3-position of one aromatic ring and a 4-methylpiperazinomethyl group at the 3'-position of the second ring. Its structure combines electron-withdrawing (fluorine) and bulky, basic (4-methylpiperazinyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

(3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-8-10-22(11-9-21)14-15-4-2-5-16(12-15)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPDFOYPLLYMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643425 | |

| Record name | (3-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-66-4 | |

| Record name | (3-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-fluorobenzoyl chloride with 3-(4-methylpiperazinomethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Pharmaceutical Intermediates:

3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone serves as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds. For instance, it is involved in the synthesis of antipsychotic medications, such as Aripiprazole, where it acts as a key building block .

2. Anticancer Agents:

Research indicates potential anticancer properties associated with compounds derived from this compound. Studies have shown that modifications of this compound can lead to derivatives that exhibit cytotoxic effects against various cancer cell lines.

Applications in Materials Science

1. UV Filters:

Benzophenones are widely recognized for their ability to absorb ultraviolet (UV) radiation. This compound can be utilized in formulations designed to protect materials from UV degradation, making it valuable in the development of coatings and plastics.

2. Coatings and Polymers:

The compound is also used as a building block in synthesizing advanced polymers and coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Applications in Cosmetic Formulation

1. Skin Care Products:

Due to its UV-filtering capabilities, this compound is being explored for use in cosmetic formulations aimed at protecting skin from sun damage. The compound's safety and efficacy are evaluated through rigorous testing protocols to ensure compliance with regulatory standards .

2. Stability Studies:

Cosmetic formulations containing this compound undergo extensive stability studies to assess their performance over time under various conditions. The results guide formulators in optimizing product compositions for enhanced sensory attributes and efficacy .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis conditions for this compound, achieving higher yields through controlled temperature and solvent selection. This optimization is crucial for scaling up production for pharmaceutical applications.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential role in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazinomethyl group contribute to its binding affinity and specificity for certain enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone with similar compounds:

*Estimated based on structural similarity to reported analogs.

Key Observations:

- Substituent Position: The 3'-position of the 4-methylpiperazinomethyl group in the target compound may influence steric interactions in biological systems compared to 2'-position analogs.

Anti-Tumor and Anti-Angiogenic Potential

Benzophenones with halogen and heterocyclic substituents exhibit anti-angiogenic and pro-apoptotic properties. Fluorine’s electronegativity may enhance target binding compared to methyl or chloro substituents.

Biological Activity

3-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the benzophenone class, known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a fluorine atom and a piperazine moiety, which enhance its chemical reactivity and potential therapeutic effects.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone derivatives with piperazine derivatives, often utilizing various reagents such as potassium carbonate to facilitate the reaction. The optimization of synthesis conditions, including temperature and solvent choice, is crucial for achieving high yields and purity levels .

This compound exhibits biological activity through its interaction with specific biological targets. Preliminary studies suggest that it may modulate metabolic pathways, although detailed mechanisms remain under investigation. The presence of the piperazine group is believed to enhance its affinity for various receptors, potentially influencing neurotransmitter systems .

Pharmacological Effects

Research indicates that compounds similar to this compound may possess:

- Antidepressant Activity : By interacting with serotonin and dopamine receptors.

- Antimicrobial Properties : Effective against certain bacterial strains.

- Anticancer Potential : In vitro studies have shown cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was found to increase serotonin levels in the brain, indicating its potential as an antidepressant agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines indicated that this compound induced apoptosis in prostate and breast cancer cells. The mechanism appears to involve oxidative stress pathways and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.